Lilopristone
説明
Lilopristone (INN) (developmental code names ZK-98734, ZK-734) is a synthetic, steroidal antiprogestogen with additional antiglucocorticoid activity which was developed by Schering and was patented in 1985 . It is described as an abortifacient and endometrial contraceptive .
Molecular Structure Analysis
Lilopristone has the molecular formula C29H37NO3 . It has a molar mass of 447.619 g·mol −1 . The structure of Lilopristone differs from mifepristone only in the structure of its C17α side chain .
Physical And Chemical Properties Analysis
Lilopristone has a density of 1.2±0.1 g/cm 3, a boiling point of 658.3±55.0 °C at 760 mmHg, and a flash point of 351.9±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .
科学的研究の応用
Influence on Cellular Proliferation and Gene Expression
- Antiproliferative Effects on Ectopic Stromal Cells : Lilopristone, alongside mifepristone, has demonstrated the ability to suppress the proliferation of ectopic stromal cells derived from the ovary in vitro. This effect is both time and dose-dependent, suggesting potential applications in managing conditions like endometriosis by inhibiting undesirable cell growth. Additionally, Lilopristone was found to suppress the expression of nuclear factor-kappa B (NF-kappaB) in these cells, indicating a molecular mechanism through which it exerts its antiproliferative effects (Ming-jiang Li et al., 2005).
Modulation of Growth Factors and Angiogenesis
- Effects on PDGF and VEGF Expression : Research has also shown that Lilopristone can significantly reduce the expression of Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) in ectopic stromal cells, further highlighting its potential utility in managing endometriosis. This reduction in growth factor expression, which is critical for angiogenesis and cell proliferation, supports the rationale for exploring Lilopristone as a therapeutic agent for diseases characterized by unwanted tissue growth (Zhao Xing-bo, 2004).
Impact on Endocrine Function
- Inhibition of Chorionic and Decidual Cell Function : An in vitro study investigating the effects of Lilopristone on chorionic and decidual cells during early human pregnancy revealed that it inhibits the endocrine function of these cells. Specifically, treatment with Lilopristone led to significant decreases in the levels of human Chorionic Gonadotropin (hCG), progesterone, and estradiol, while increasing the levels of Prostaglandin F2 alpha (PGF2α). These findings point towards Lilopristone's capacity to influence reproductive hormones and could inform its application in conditions where modulation of these hormones is beneficial (Qi Hui-min, 2006).
作用機序
Target of Action
Lilopristone is a synthetic, steroidal antiprogestogen . Its primary target is the progesterone receptor (PR) . Progesterone receptors are involved in the regulation of various physiological processes, including the menstrual cycle and pregnancy.
Mode of Action
Lilopristone acts as an antagonist to the progesterone receptor This action results in changes in the endometrium that prevent implantation and support of a fertilized egg, leading to its use as an abortifacient and endometrial contraceptive .
Biochemical Pathways
It has been suggested that lilopristone may suppress the expression ofNF-kappaB P65 mRNA and NF-kappaB P65 , which are involved in the regulation of immune response and cellular growth .
Pharmacokinetics
Like other antiprogestins, it is likely metabolized bycytochrome P450 (CYP) 3A4 , an enzyme exceedingly important in human xenobiotic metabolism . This suggests that drug-drug interactions may occur with other medications metabolized by the same enzyme .
Result of Action
The primary result of lilopristone’s action is the prevention of pregnancy. By blocking the effects of progesterone, lilopristone prevents the changes in the endometrium necessary for implantation and support of a fertilized egg . Additionally, it has been shown to significantly suppress the proliferation of ectopic stromal cells in a time- and dose-dependent manner in vitro .
Safety and Hazards
When handling Lilopristone, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWGILQXUPXEW-FUSOFXSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034575 | |
Record name | Lilopristone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97747-88-1 | |
Record name | Lilopristone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97747-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lilopristone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lilopristone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LILOPRISTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。